molecular formula C7H9N3OS B3036764 2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one CAS No. 400078-45-7

2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one

Cat. No.: B3036764
CAS No.: 400078-45-7
M. Wt: 183.23 g/mol
InChI Key: CSOFHWHOUFZJSX-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one is a heterocyclic compound that contains both thiazole and pyrazolone moieties. Thiazoles are five-membered rings containing sulfur and nitrogen atoms, while pyrazolones are five-membered rings containing nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one typically involves the reaction of appropriate thiazole and pyrazolone precursors. One common method involves the cyclization of a thioamide with a hydrazonoyl halide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazolone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure.

    Pyrazolone Derivatives: Compounds such as antipyrine and phenylbutazone contain the pyrazolone moiety.

Uniqueness

2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one is unique due to the combination of thiazole and pyrazolone rings in a single molecule. This dual functionality can lead to a broader range of biological activities and applications compared to compounds containing only one of these moieties.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-5-4-6(11)10(9-5)7-8-2-3-12-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOFHWHOUFZJSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=NCCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one
Reactant of Route 2
2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one
Reactant of Route 3
2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one
Reactant of Route 4
2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one
Reactant of Route 5
2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one
Reactant of Route 6
2-(4,5-dihydro-1,3-thiazol-2-yl)-5-methyl-4H-pyrazol-3-one

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